p-Lacto-N-hexaose (pLNH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

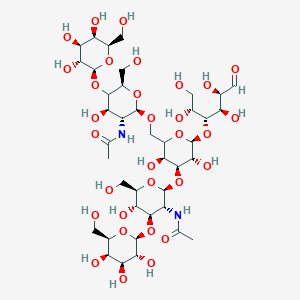

p-Lacto-N-hexaose: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is composed of six monosaccharide units and plays a significant role in the development of the infant gut microbiome and immune system. The structure of p-Lacto-N-hexaose includes a lactose core elongated by the addition of various monosaccharides, forming a branched oligosaccharide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Lacto-N-hexaose can be achieved through both chemical and chemoenzymatic methods. The chemical synthesis involves a convergent strategy where donor-acceptor protecting-leaving group combinations are crucial for successful glycosylations and minimizing side reactions . The chemoenzymatic synthesis combines chemical carbohydrate synthesis with selective enzymatic glycosylation. A tetrasaccharide core structure is synthesized chemically, followed by enzymatic extension to achieve the final product .

Industrial Production Methods: Industrial production of p-Lacto-N-hexaose is still in its nascent stages. the potential for large-scale production exists through optimized chemoenzymatic processes. These methods can be scaled up by using bioreactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: p-Lacto-N-hexaose undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions are essential for its synthesis, where specific glycosyltransferases catalyze the addition of monosaccharides to the growing oligosaccharide chain .

Common Reagents and Conditions: Common reagents used in the synthesis of p-Lacto-N-hexaose include glycosyl donors, acceptors, and protecting groups. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and minimize side reactions .

Major Products: The major products formed from the reactions involving p-Lacto-N-hexaose are various branched and linear oligosaccharides

Wissenschaftliche Forschungsanwendungen

p-Lacto-N-hexaose has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex carbohydrate synthesis and glycosylation reactions. In biology, it is used to investigate the role of human milk oligosaccharides in infant nutrition and gut microbiome development .

In medicine, p-Lacto-N-hexaose is studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria and enhancing immune function.

Wirkmechanismus

The mechanism of action of p-Lacto-N-hexaose involves its interaction with specific receptors and enzymes in the gut. It acts as a prebiotic, selectively promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that facilitate the synthesis and breakdown of oligosaccharides.

Vergleich Mit ähnlichen Verbindungen

p-Lacto-N-hexaose is unique among human milk oligosaccharides due to its specific structure and branching pattern. Similar compounds include lacto-N-tetraose, lacto-N-neotetraose, and difucosyllacto-N-hexaose . These compounds share structural similarities but differ in their specific monosaccharide composition and branching patterns. The uniqueness of p-Lacto-N-hexaose lies in its specific glycosidic linkages and the biological functions it performs.

Similar Compounds

- Lacto-N-tetraose

- Lacto-N-neotetraose

- Difucosyllacto-N-hexaose

- Trifucosyllacto-N-hexaose

- Disialyllactose-N-tetraose

Eigenschaften

CAS-Nummer |

64331-48-2 |

|---|---|

Molekularformel |

C40H68N2O31 |

Molekulargewicht |

1073.0 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI-Schlüssel |

JBUKBMAGFHJXMR-VGGBRENTSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O31 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.